molecular formula C3F7OCF(CF3)COOH<br>C6HF11O3 B10856046 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid CAS No. 75579-39-4

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Cat. No.: B10856046
CAS No.: 75579-39-4
M. Wt: 330.05 g/mol
InChI Key: CSEBNABAWMZWIF-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is a perfluorinated compound widely recognized for its use as an alternative to perfluorooctanoic acid in the fluoropolymer industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile. The process begins with the formation of hexafluoropropylene oxide dimer acid fluoride, which is then hydrolyzed to yield the desired acid .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexafluoropropylene oxide with water under controlled conditions to form the dimer acid fluoride. This intermediate is subsequently hydrolyzed to produce this compound. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophiles that can replace the fluorine atoms under specific conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or nucleophiles such as hydroxide ions or amines. The reactions are usually conducted in polar solvents at elevated temperatures to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For instance, reaction with hydroxide ions can lead to the formation of corresponding alcohols, while reaction with amines can produce amides .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid has several applications across various fields:

Mechanism of Action

The effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid are primarily due to its strong electron-withdrawing fluorine atoms, which influence its reactivity and interactions with other molecules. The compound can disrupt biological processes by interacting with proteins and enzymes, potentially leading to adverse health effects. The exact molecular targets and pathways are still under investigation, with studies focusing on its impact on cellular functions and metabolic pathways .

Comparison with Similar Compounds

  • Perfluorooctanoic acid
  • Perfluorooctanesulfonic acid
  • Hexafluoropropylene oxide dimer acid fluoride

Comparison: Compared to perfluorooctanoic acid and perfluorooctanesulfonic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid is considered a safer alternative due to its lower bioaccumulation potential. it still poses environmental and health risks due to its persistence and resistance to degradation. Its unique structure, with multiple fluorine atoms, provides high stability and chemical resistance, making it valuable in industrial applications but also challenging in terms of environmental impact .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3F7OCF(CF3)COOH, C6HF11O3
Record name Hexafluoropropylene oxide dimer acid
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DSSTOX Substance ID

DTXSID70880215
Record name Perfluoro-2-methyl-3-oxahexanoic acid
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Molecular Weight

330.05 g/mol
Source PubChem
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Physical Description

Liquid
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name GenX
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CAS No.

13252-13-6
Record name 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid
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Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Record name Perfluoro-2-methyl-3-oxahexanoic acid
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Record name 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid
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Record name Perfluoro(2-propoxypropionic) acid, (±)-
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